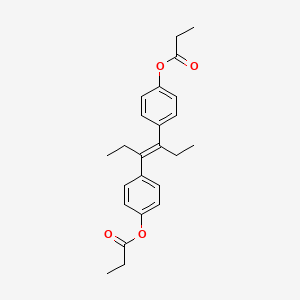

Diethylstilbestrol dipropionate

Description

This compound is the dipropionate ester of a synthetic, nonsteroidal form of estrogen. A well-known teratogen and carcinogen, diethylstilbestrol inhibits the hypothalamic-pituitary-gonadal axis, thereby blocking the testicular synthesis of testosterone, lowering plasma testosterone, and inducing a chemical castration.

Properties

IUPAC Name |

[4-[4-(4-propanoyloxyphenyl)hex-3-en-3-yl]phenyl] propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O4/c1-5-21(17-9-13-19(14-10-17)27-23(25)7-3)22(6-2)18-11-15-20(16-12-18)28-24(26)8-4/h9-16H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZMLEMYJUIIHNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(CC)C1=CC=C(C=C1)OC(=O)CC)C2=CC=C(C=C2)OC(=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048120 | |

| Record name | Hex-3-ene-3,4-diyldibenzene-4,1-diyl dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37221-14-0 | |

| Record name | Hex-3-ene-3,4-diyldibenzene-4,1-diyl dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Diethylstilbestrol Dipropionate: A Technical Guide to Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and chemical properties of diethylstilbestrol (B1670540) dipropionate. The information is curated for professionals in research and drug development, with a focus on detailed methodologies and clear data presentation.

Synthesis of Diethylstilbestrol Dipropionate

The synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, diethylstilbestrol (DES), followed by its esterification to yield the dipropionate ester.

Step 1: Synthesis of Diethylstilbestrol (DES)

One of the common methods for the synthesis of DES is the McMurry reaction, which involves the reductive coupling of two ketone molecules. A historical synthesis involves the pinacol (B44631) rearrangement of 3,4-bis(4-hydroxyphenyl)hexane-3,4-diol.

Step 2: Esterification of Diethylstilbestrol to this compound

This compound is an ester of diethylstilbestrol and propionic acid[1]. The synthesis involves the reaction of diethylstilbestrol with a propionylating agent, such as propionic anhydride (B1165640) or propionyl chloride, in the presence of a suitable catalyst or base.

Caption: Synthesis pathway of this compound from Diethylstilbestrol.

Chemical and Physical Properties

This section summarizes the key chemical and physical properties of diethylstilbestrol and this compound in a comparative table for easy reference.

| Property | Diethylstilbestrol | This compound |

| Molecular Formula | C₁₈H₂₀O₂[2] | C₂₄H₂₈O₄[3][4][5] |

| Molecular Weight | 268.35 g/mol [1] | 380.48 g/mol [5] |

| Appearance | Odorless, white crystalline powder[1] | Colorless crystals or white crystalline fluffy powder[3] |

| Melting Point | 169-172 °C[1] | ~104-107 °C |

| Solubility | Practically insoluble in water; soluble in alcohol, ether, chloroform, fatty oils, and dilute hydroxides[1]. | Soluble in DMSO[5]. Soluble in organic solvents and vegetable oils[1]. Insoluble in water. |

| Log Kow (Octanol/Water) | 5.07[1] | Not explicitly found, but expected to be higher than DES due to the addition of two propionate (B1217596) groups. |

| Stability | The cis-isomer is unstable and tends to convert to the more stable trans-form[1]. | Stable under recommended storage conditions (dry, dark, and at 0 - 4 °C for short term or -20 °C for long term)[5]. |

| CAS Number | 56-53-1[2] | 130-80-3[4][5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

Objective: To synthesize this compound via esterification of diethylstilbestrol.

Materials:

-

Diethylstilbestrol (DES)

-

Propionic anhydride

-

Pyridine (dried)

-

Dichloromethane (DCM, dried)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve a known amount of diethylstilbestrol in dry dichloromethane.

-

Add an excess of dry pyridine to the solution to act as a catalyst and to neutralize the propionic acid byproduct.

-

Cool the mixture in an ice bath.

-

Slowly add a molar excess (e.g., 2.5 equivalents) of propionic anhydride to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

Objective: To analyze the purity of this compound and separate it from related impurities.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A reverse-phase C18 column (e.g., Newcrom R1) is suitable[6].

-

Mobile Phase: A mixture of acetonitrile (B52724) and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility)[6]. A typical gradient could be from 50% to 95% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: UV detection at approximately 230 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Dissolve a known amount of the synthesized this compound in the mobile phase.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Data Analysis: Identify the peak corresponding to this compound by comparing the retention time with the reference standard. Quantify the purity by calculating the peak area percentage.

Mechanism of Action and Signaling Pathway

This compound is a prodrug that is metabolized in the body to its active form, diethylstilbestrol (DES)[7]. DES is a potent nonsteroidal estrogen that exerts its effects by binding to and activating estrogen receptors (ERα and ERβ)[7][8].

Caption: Estrogen receptor signaling pathway activated by Diethylstilbestrol.

Upon binding to the estrogen receptor in the cytoplasm, the heat shock proteins dissociate, and the DES-ER complex dimerizes. This dimer translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter region of target genes. This binding initiates the transcription of these genes, leading to the synthesis of specific proteins that mediate the physiological effects of estrogens[7].

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Diethylstilbestrol | C18H20O2 | CID 448537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C24H28O4 | CID 657220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. medkoo.com [medkoo.com]

- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. What is the mechanism of Diethylstilbestrol Diphosphate? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Mechanism of Action of Diethylstilbestrol Dipropionate on Estrogen Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylstilbestrol (B1670540) dipropionate (DES-dp) is a synthetic, nonsteroidal estrogen that functions as a prodrug, being hydrolyzed in the body to its active form, Diethylstilbestrol (DES). DES is a potent agonist for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Its mechanism of action involves binding to these intracellular receptors, inducing conformational changes, dimerization, and translocation to the nucleus. The ligand-receptor complex then binds to estrogen response elements (EREs) on target gene promoters, modulating transcription. This guide provides a detailed examination of the molecular interactions, signaling pathways, and experimental methodologies used to characterize the effects of DES-dp. Quantitative data on binding affinity and transcriptional activation are presented, alongside detailed protocols for key assays and visualizations of the core mechanisms.

Introduction: From Prodrug to Potent Agonist

Diethylstilbestrol dipropionate is an esterified form of Diethylstilbestrol, designed for slower absorption and prolonged action.[1] Once administered, esterases in the body cleave the propionate (B1217596) groups, releasing the biologically active DES molecule.[2] DES mimics the action of the primary endogenous estrogen, 17β-estradiol (E2), by binding to and activating estrogen receptors. As a therapeutic agent and a molecule of toxicological interest, understanding its precise mechanism of action at the receptor level is critical. This document delineates this mechanism, focusing on the interactions of the active DES molecule with ERα and ERβ.

Interaction with Estrogen Receptors (ER)

The biological effects of DES are mediated through its high-affinity binding to ERα and ERβ, members of the nuclear receptor superfamily.

Binding Affinity and Receptor Selectivity

DES exhibits a high binding affinity for both ER subtypes, comparable to or even exceeding that of estradiol.[3] This strong interaction is the initiating step for its potent estrogenic activity. The relative binding affinity (RBA) is a common metric used to compare the binding strength of a ligand to the ER relative to a reference compound, typically E2 (RBA set to 100).

Table 1: Comparative Binding Affinity of DES and Estradiol for Estrogen Receptors

| Compound | Receptor Subtype | Relative Binding Affinity (RBA)¹ | Notes |

|---|---|---|---|

| 17β-Estradiol (E2) | ERα | 100 | Reference Compound |

| Diethylstilbestrol (DES) | ERα | 129.5 - 399.56 | Reported to be 2-3 times greater than E2 in some studies. |

| 17β-Estradiol (E2) | ERβ | 100 | Reference Compound |

| Diethylstilbestrol (DES) | ERβ | ~219.6 | High affinity for ERβ as well. |

¹ RBA values are compiled from multiple studies and assays, leading to a range. The specific value can depend on the experimental conditions (e.g., tissue source, assay type).

Receptor Dimerization and Conformational Change

Upon binding, DES induces a significant conformational change in the ER's ligand-binding domain (LBD). This alteration is crucial as it creates a specific surface topography for the recruitment of co-regulator proteins. The ligand-bound receptor then homodimerizes (ERα/ERα or ERβ/ERβ) or heterodimerizes (ERα/ERβ), a prerequisite for DNA binding and transcriptional regulation.

Signaling Pathways and Transcriptional Activation

DES activates the classical genomic signaling pathway, which is the primary mechanism for its estrogenic effects. Evidence also suggests the involvement of non-genomic pathways and epigenetic modifications.

Genomic (ERE-Dependent) Signaling Pathway

This pathway involves the direct regulation of gene expression:

-

Binding and Translocation : DES diffuses across the cell membrane and binds to ERs located in the cytoplasm or nucleus.

-

Dimerization : The DES-ER complex forms a stable dimer.

-

Nuclear Translocation : The dimer translocates into the nucleus (if not already there).

-

ERE Binding : The dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.

-

Co-regulator Recruitment : The complex recruits a cascade of co-activator proteins (e.g., SRC-1, TIF2) and the general transcriptional machinery (e.g., RNA polymerase II) to the promoter.[4]

-

Gene Transcription : This assembly initiates the transcription of target genes, leading to the synthesis of new proteins and subsequent physiological responses.

It is noteworthy that the profile of co-regulators recruited by the DES-ERα complex differs from that recruited by the E2-ERα complex, which may underlie some of the unique and adverse biological effects of DES.[2][3]

Caption: Classical genomic signaling pathway of Diethylstilbestrol (DES).

Epigenetic Modifications

DES exposure, particularly during critical developmental periods, has been linked to lasting epigenetic changes, including altered DNA methylation patterns and histone modifications.[5] These changes can persistently alter the expression of key developmental genes (e.g., Hox, Wnt) and may contribute to the transgenerational toxicity associated with DES.[6] For instance, DES can induce hypomethylation of certain gene promoters, leading to their aberrant expression.[6]

Quantitative Analysis of ER Transcriptional Activation

The potency of DES as an ER agonist is quantified by its half-maximal effective concentration (EC50) in transcriptional activation assays. These assays measure the concentration of a ligand required to elicit 50% of the maximum transcriptional response.

Table 2: Comparative Efficacy (EC50) of DES and Estradiol in ER-Mediated Transcription

| Compound | Assay Type | Cell Line | Receptor | EC50 Value (nM) |

|---|---|---|---|---|

| 17β-Estradiol (E2) | Luciferase Reporter | U2OS-ERα | ERα | ~0.01 - 0.03 |

| Diethylstilbestrol (DES) | Luciferase Reporter | U2OS-ERα | ERα | ~0.03 - 0.1 |

| 17β-Estradiol (E2) | Proliferation Assay | T47D | Endogenous ERs | ~0.005 |

| Diethylstilbestrol (DES) | Proliferation Assay | T47D | Endogenous ERs | ~0.01 |

| Diethylstilbestrol (DES) | Luciferase Reporter | HEK293 | ERα | 0.2 |

| Diethylstilbestrol (DES) | Luciferase Reporter | HeLa | ERβ | 0.03 |

Note: EC50 values are highly dependent on the specific cell line, reporter construct, and assay conditions used.[7][3]

Key Experimental Methodologies

The characterization of DES's interaction with ERs relies on a suite of established in vitro assays.

Protocol: Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki or IC50) of a test compound by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-Estradiol) for binding to the estrogen receptor.

Objective: To determine the relative binding affinity of DES for ERα and ERβ.

Materials:

-

Purified recombinant human ERα or ERβ (or rat uterine cytosol as a source of ERs).

-

Radiolabeled ligand: [³H]-17β-estradiol.

-

Unlabeled competitor: Diethylstilbestrol (DES) and 17β-estradiol (for standard curve).

-

Assay Buffer (e.g., TEDG buffer: Tris, EDTA, Dithiothreitol, Glycerol).

-

Hydroxylapatite (HAP) slurry or dextran-coated charcoal to separate bound from free ligand.

-

Scintillation fluid and counter.

Procedure:

-

Preparation: Prepare serial dilutions of unlabeled DES and E2.

-

Incubation: In assay tubes, combine the ER preparation, a fixed concentration of [³H]-E2, and varying concentrations of unlabeled DES (or E2 for the standard curve). Include tubes for total binding (no competitor) and non-specific binding (large excess of unlabeled E2).

-

Equilibrium: Incubate the mixture at 4°C for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium.

-

Separation: Add HAP slurry or dextran-coated charcoal to each tube. This step binds the receptor-ligand complexes, allowing for the separation of bound from free radioligand by centrifugation.

-

Quantification: Measure the radioactivity in the pellets (bound fraction) using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of [³H]-E2 bound against the log concentration of the competitor (DES). Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of DES that inhibits 50% of the specific binding of [³H]-E2). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

Protocol: ER-Mediated Luciferase Reporter Gene Assay

This cell-based assay quantifies the ability of a compound to activate ER-mediated gene transcription.

Objective: To determine the transcriptional activation potency (EC50) of DES.

Materials:

-

A suitable mammalian cell line (e.g., MCF-7, HeLa, HEK293) that either endogenously expresses ER or is engineered to express ERα or ERβ.

-

An estrogen-responsive reporter plasmid containing multiple ERE sequences upstream of a minimal promoter driving a luciferase gene.

-

A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.

-

Cell culture medium, free of phenol (B47542) red and stripped of endogenous steroids.

-

Transfection reagent.

-

Luciferase assay reagent kit.

-

Luminometer.

Procedure:

-

Transfection: Co-transfect the cells with the ERE-luciferase reporter plasmid and the control plasmid. If the cell line does not endogenously express the desired ER, an ER expression plasmid is also co-transfected.

-

Plating: Plate the transfected cells into multi-well plates and allow them to adhere.

-

Treatment: Replace the medium with steroid-free medium containing serial dilutions of DES (or E2 as a positive control). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and luciferase protein expression.

-

Lysis and Measurement: Lyse the cells and measure the firefly luciferase activity (from the reporter) and Renilla luciferase activity (from the control) using a luminometer and the appropriate reagents.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log concentration of DES. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Caption: Workflow for an ER-mediated luciferase reporter gene assay.

Conclusion

This compound acts as a prodrug for DES, a potent synthetic estrogen that functions as a strong agonist for both ERα and ERβ. Its primary mechanism of action is through the classical genomic pathway, where it binds to estrogen receptors, initiating a cascade of events that leads to the transcriptional regulation of target genes. Quantitative analyses confirm its high binding affinity and potent transcriptional activation capabilities. The distinct profile of co-regulator recruitment by the DES-ER complex compared to the endogenous E2-ER complex, along with its capacity to induce lasting epigenetic changes, likely contributes to its unique toxicological profile. The experimental protocols detailed herein represent the foundational tools for characterizing the activity of such estrogenic compounds.

References

- 1. Estrogen receptor alpha (ERα)-mediated coregulator binding and gene expression discriminates the toxic ERα agonist diethylstilbestrol (DES) from the endogenous ERα agonist 17β-estradiol (E2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A comparison of the estrogenic potencies of estradiol, ethynylestradiol, diethylstilbestrol, nonylphenol and methoxychlor in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ligand-dependent differences in the ability of ERalpha and ERbeta to recruit coactivator proteins [diethylstilbestrol.co.uk]

- 4. Diethylstilbestrol (DES)-Stimulated Hormonal Toxicity is Mediated by ERα Alteration of Target Gene Methylation Patterns and Epigenetic Modifiers (DNMT3A, MBD2, and HDAC2) in the Mouse Seminal Vesicle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Estrogen receptor alpha (ERα)–mediated coregulator binding and gene expression discriminates the toxic ERα agonist diethylstilbestrol (DES) from the endogenous ERα agonist 17β-estradiol (E2) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. What is the mechanism of Diethylstilbestrol? [synapse.patsnap.com]

The Pharmacokinetic Profile and Metabolic Fate of Diethylstilbestrol Dipropionate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylstilbestrol (B1670540) dipropionate (DESDP) is a synthetic, non-steroidal estrogen prodrug. Following administration, it undergoes in vivo hydrolysis to release the active compound, diethylstilbestrol (DES). Understanding the pharmacokinetic and metabolic pathways of DESDP is crucial for evaluating its therapeutic efficacy and toxicological profile. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of DESDP and its active metabolite, DES, in vivo. It includes a summary of available quantitative data, detailed experimental protocols for its study, and visualizations of its metabolic pathways and relevant experimental workflows.

Data Presentation: Pharmacokinetics of Diethylstilbestrol

While specific quantitative pharmacokinetic data for Diethylstilbestrol Dipropionate is limited in publicly available literature, studies on its active metabolite, Diethylstilbestrol (DES), provide valuable insights into its in vivo behavior. It is established that DESDP is more slowly absorbed compared to DES. The following tables summarize key pharmacokinetic parameters for DES from a study in healthy male volunteers receiving a single 2.0 mg oral dose of two different DES formulations.

Table 1: Pharmacokinetic Parameters of Diethylstilbestrol (DES) Oral Formulations in Healthy Male Volunteers

| Parameter | DES Orally Dissolving Film (Mean ± SD) | DES Capsule (Mean ± SD) |

| Cmax (ng/mL) | 5.64 ± 1.1 | 3.4 ± 1.93 |

| AUC0-t (ng·h/mL) | 28.3 ± 8.1 | 23.9 ± 11.2 |

| AUC0-∞ (ng·h/mL) | 33.8 ± 10.3 | 25.4 ± 13.9 |

| t1/2 (h) | 4.4 ± 1.6 | 4.2 ± 1.5 |

Data sourced from a comparative pharmacokinetic study.

Metabolic Pathways of Diethylstilbestrol

The in vivo metabolism of diethylstilbestrol is complex, involving both oxidative and conjugative pathways, primarily in the liver.

Hydrolysis of this compound

The initial and obligatory step in the activation of DESDP is its hydrolysis to DES. This process is catalyzed by non-specific esterase enzymes present in the plasma and various tissues.

Caption: Hydrolysis of this compound to Diethylstilbestrol.

Oxidative Metabolism of Diethylstilbestrol

DES undergoes oxidative metabolism primarily through the cytochrome P450 (CYP) enzyme system. This leads to the formation of several metabolites, some of which are reactive and have been implicated in the toxic effects of DES. A key pathway involves the formation of DES quinone, which can subsequently be converted to (Z,Z)-dienestrol.

The Endocrine Disruptor's Legacy: A Technical Guide to the Toxicology and Carcinogenic Potential of Diethylstilbestrol Dipropionate in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the toxicological and carcinogenic effects of Diethylstilbestrol (B1670540) dipropionate (DES-DP) and its active metabolite, Diethylstilbestrol (DES), in various animal models. Synthesizing data from numerous studies, this document offers a comprehensive resource for understanding the multifaceted adverse effects of this potent synthetic estrogen. The information is presented through structured data tables, detailed experimental methodologies, and visual representations of key biological pathways to facilitate a thorough understanding of the subject.

Executive Summary

Diethylstilbestrol (DES), a synthetic nonsteroidal estrogen, and its ester form, Diethylstilbestrol dipropionate (DES-DP), have been extensively studied in animal models and have been unequivocally demonstrated to be potent carcinogens.[1][2] Exposure to DES, particularly during critical developmental periods, leads to a wide range of toxic and carcinogenic outcomes in multiple animal species, including mice, rats, hamsters, frogs, dogs, and monkeys.[1][3] The primary target organs for DES-induced carcinogenicity are estrogen-sensitive tissues such as the reproductive tract (uterus, cervix, vagina, mammary gland, testis), pituitary gland, and kidney.[2][4] The mechanisms underlying DES carcinogenicity are complex, involving both receptor-mediated endocrine disruption and metabolic activation to genotoxic intermediates.[2][5] This guide will detail these findings, providing quantitative data and experimental context to inform future research and drug development safety assessments.

Carcinogenicity in Animal Models

The carcinogenic effects of DES and DES-DP have been observed across a variety of animal models and exposure routes. The following tables summarize the key findings, organizing the data by species and route of administration.

Oral Administration

| Animal Model | Strain | Sex | Target Organ(s) | Tumor Type(s) | Reference(s) |

| Mouse | C3H/HeN-MTV+ | Female | Mammary Gland | Adenocarcinoma | [6] |

| C57BL/6 | Not Specified | Thyroid | Follicular Cell Adenoma | [6] | |

| CD-1 | Female | Uterus, Cervix, Ovary | Adenocarcinoma, Mesothelioma | [6] | |

| Rat | Sprague-Dawley | Female | Liver, Pituitary Gland | Adenoma, Carcinoma | [7] |

| Not Specified | Both | Mammary Gland | Fibroadenoma | [1][3] | |

| Not Specified | Not Specified | Pituitary Gland, Liver | Benign and Malignant Tumors | [1] |

Subcutaneous/Intramuscular Administration and Implantation

| Animal Model | Strain | Sex | Target Organ(s) | Tumor Type(s) | Reference(s) |

| Frog | Not Specified | Male & Female | Liver, Hematopoietic System | Tumors | [1][3] |

| Mouse | Not Specified | Not Specified | Testis, Lymphoid Tissue, Mammary Gland, Cervix, Vagina, Ovary | Interstitial-cell tumors, Leukemia, Carcinoma, Cystadenoma | [1][3] |

| Rat | Wistar-MS | Female | Mammary Gland | Tumors | [4][6] |

| F344 | Female | Pituitary Gland | Hemorrhagic Tumors | [4] | |

| ACI | Male | Pituitary Gland | Tumors | [4] | |

| Not Specified | Not Specified | Mammary Gland, Bladder, Adrenal Gland | Fibroadenoma, Carcinoma, Adenocarcinoma | [1][3] | |

| Hamster | Syrian | Male | Kidney | Renal Clear-cell Carcinoma | [1][3][5] |

| Dog | Not Specified | Not Specified | Ovary | Papillary Adenoma, Carcinoma | [1][3] |

| Squirrel Monkey | Not Specified | Not Specified | Uterus | Mesothelioma | [1][3] |

Perinatal (Prenatal and Neonatal) Exposure

| Animal Model | Strain | Sex | Target Organ(s) | Tumor Type(s) | Reference(s) |

| Mouse | CD-1 | Female | Uterus, Cervix, Vagina, Ovary, Pituitary Gland | Adenocarcinoma, Squamous Metaplasia, Adenomyosis, Tumors | [6][8][9] |

| Not Specified | Female | Cervix, Vagina | Epidermoid Tumors | [1][3] | |

| Not Specified | Both | Lung | Papillary Adenoma | [1][3] | |

| Rat | Wistar | Female | Vagina | Adenocarcinoma, Squamous Cell Carcinoma, Mixed Carcinoma | [10] |

| Donryu | Female | Uterus, Pituitary Gland | Adenocarcinoma, Adenoma | [6] | |

| Not Specified | Male | Reproductive Tract | Squamous-cell Carcinoma | [1][3] | |

| Hamster | Not Specified | Female | Cervix, Vagina | Polyps, Squamous-cell Papilloma, Myosarcoma | [1][3] |

| Not Specified | Male | Testis | Granuloma, Adenoma, Leiomyosarcoma | [1][3] | |

| Not Specified | Not Specified | Kidney | Tumors | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of toxicological studies. Below are summaries of experimental protocols derived from the cited literature.

Neonatal Mouse Model for Uterine Adenocarcinoma

-

Animal Model: Outbred CD-1 mice.[8]

-

Dosing Regimen: Newborn female pups receive daily subcutaneous (s.c.) injections of DES dissolved in a suitable vehicle (e.g., corn oil) for the first 5 days of life.[8][11] Doses can range from 0.002 to 2 µ g/pup/day .[8]

-

Housing and Care: Animals are housed under standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard rodent chow and water are provided ad libitum.

-

Observation and Termination: Pups are weaned at approximately 21 days of age. Animals are monitored throughout their lifespan (up to 18 months) for signs of toxicity and tumor development.[8][11] Tissues, particularly the reproductive tract, are collected at necropsy for histopathological analysis.[8]

-

Histopathology: Uteri are fixed, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination to identify and classify lesions such as atypical hyperplasia and adenocarcinoma.[8]

Hamster Model for Renal Clear-Cell Carcinoma

-

Animal Model: Male Syrian golden hamsters.[5]

-

Dosing Regimen: Chronic administration of DES, often via subcutaneous implantation of pellets containing the compound.[5][12] This ensures continuous release of the estrogen over a prolonged period (7 to 9 months).[5][13]

-

Animal Preparation: Animals are often castrated to eliminate endogenous androgens, which can influence the development of kidney tumors.[5]

-

Observation and Termination: Animals are monitored for signs of tumor development. The study duration is typically 7 to 9 months.[5][13]

-

Tissue Analysis: At necropsy, kidneys are examined for tumors. RNA and DNA can be extracted from kidney tissue and tumors to study gene expression changes (e.g., c-myc, c-fos, c-jun, p53) and epigenetic modifications (e.g., DNA methylation).[5][13]

Mechanisms of Toxicity and Carcinogenicity

The carcinogenic effects of Diethylstilbestrol are believed to be mediated through two primary, non-mutually exclusive pathways: receptor-mediated hormonal activity and metabolic activation to genotoxic intermediates.

Receptor-Mediated Carcinogenesis

DES is a potent agonist of the estrogen receptor alpha (ERα).[14] Its binding to ERα initiates a cascade of events that disrupt normal cellular signaling, leading to altered gene expression, cell proliferation, and ultimately, carcinogenesis. Key signaling pathways implicated include:

-

Wnt/β-catenin Signaling: Neonatal DES exposure in mice leads to the activation of the Wnt/β-catenin signaling pathway in the uterus. This is characterized by an expansion of less differentiated epithelial cells with stem/progenitor characteristics, which is a crucial step in the development of endometrial adenocarcinoma.[15]

-

PI3K/AKT Signaling: This pathway, which is critical for cell survival and proliferation, is also activated in the uteri of DES-exposed mice with adenocarcinoma.[15]

-

Hox and Wnt Gene Dysregulation: DES treatment in neonatal mice has been shown to reduce the expression of crucial developmental genes such as Hoxa10, Hoxa11, and Wnt7a in the female reproductive tract.[14] This disruption of normal developmental programming is thought to be a key initiating event in DES-induced carcinogenesis.

Metabolic Activation and Genotoxicity

DES can be metabolized to reactive intermediates that can directly damage DNA. The genotoxicity of DES is largely attributed to its oxidation to a quinone metabolite.[2] This reactive intermediate can form DNA adducts, leading to mutations and chromosomal aberrations.[2] The genotoxic effects of DES, including sister chromatid exchange and aneuploidy, have been observed to occur transplacentally, providing a mechanism for its carcinogenic effects following in utero exposure.[2]

Conclusion

The extensive body of evidence from animal studies unequivocally establishes this compound and its active form, Diethylstilbestrol, as potent carcinogens with a wide range of toxic effects. The data summarized in this guide highlight the susceptibility of various organ systems, particularly the reproductive tract, to DES-induced tumorigenesis, especially following developmental exposure. The elucidation of both receptor-mediated and genotoxic mechanisms provides a foundation for understanding its carcinogenic potential. This technical guide serves as a critical resource for researchers and professionals in drug development, emphasizing the importance of thorough toxicological and carcinogenic assessment of compounds with estrogenic activity. The detailed experimental protocols and pathway diagrams offer a framework for designing and interpreting future studies in this critical area of toxicology.

References

- 1. Diethylstilbestrol - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Diethylstilboestrol: II, pharmacology, toxicology and carcinogenicity in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. publications.iarc.who.int [publications.iarc.who.int]

- 5. DES-induced proto-oncogene and suppressor gene expression [diethylstilbestrol.co.uk]

- 6. DIETHYLSTILBESTROL - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Diethylstilbestrol liver carcinogenicity and modification of DNA in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Uterine tumors in old female mice exposed prenatally to diethylstilbestrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carcinogenicity of diethylstilbestrol in the Wistar rat: effect of postnatal oral contraceptive steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Developmental Exposure to Diethylstilbestrol Alters Uterine Gene Expression That May Be Associated With Uterine Neoplasia Later in Life - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] ESTROGEN-INDUCED KIDNEY TUMORS IN THE GOLDEN HAMSTER. II. DIETHYLSTILBESTROL ABSORPTION AND DISTRIBUTION IN TISSUES. | Semantic Scholar [semanticscholar.org]

- 13. DNA hypomethylated in primary tumors induced by diethylstilbestrol [diethylstilbestrol.co.uk]

- 14. Critical analysis of long-term tests for carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Developmental estrogen exposure in mice disrupts uterine epithelial cell differentiation and causes adenocarcinoma via Wnt/β-catenin and PI3K/AKT signaling | PLOS Biology [journals.plos.org]

A Historical and Technical Overview of Diethylstilbestrol Dipropionate in Hormone Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylstilbestrol (DES), a synthetic nonsteroidal estrogen, was first synthesized in 1938.[1] Its dipropionate ester, Diethylstilbestrol dipropionate (DES-dp), was developed to provide a slower-absorbing formulation with a more sustained estrogenic effect.[2] Marketed widely in Europe under brand names such as Agostilben, Biokeral, and Stilboestrol dipropionate, DES-dp was utilized for a range of hormone-related therapies.[2] This technical guide provides an in-depth review of the historical medical applications of this compound, focusing on its use in hormone therapy. While much of the detailed clinical data pertains to Diethylstilbestrol (DES) itself, this document will extrapolate the applications to its dipropionate ester, which was used for similar indications.

Historical Medical Applications and Dosages

Diethylstilbestrol and its esters were prescribed for a variety of conditions requiring estrogen modulation. The following tables summarize the historical dosages for several key applications of DES. It is important to note that these dosages were often empirical and varied significantly.

Table 1: Diethylstilbestrol Dosage for Menopausal Hormone Therapy

| Indication | Dosage | Route of Administration | Reference |

| Menopausal Symptoms (e.g., hot flashes, vaginal atrophy) | 0.2 - 0.5 mg daily | Oral | [1] |

| Menopausal Atrophic Vaginitis | 1 mg daily | Vaginal (pessaries) | [3] |

Table 2: Diethylstilbestrol Dosage for Oncological Indications

| Indication | Dosage | Route of Administration | Reference |

| Advanced Prostatic Carcinoma | 1 - 3 mg daily | Oral | [3] |

| Palliative Treatment of Malignant Breast Neoplasms (postmenopausal) | 10 - 20 mg daily | Oral | [3] |

Table 3: Diethylstilbestrol Dosage for Gynecological and Other Applications

| Indication | Dosage | Route of Administration | Reference |

| Prevention of Miscarriage (historical, now contraindicated) | Varied widely; often started at 5 mg/day and increased | Oral | [4] |

| Postpartum Lactation Suppression | 5 mg 1-3 times daily for a total of 30 mg (often with methyltestosterone) | Oral | [5] |

| Dysfunctional Uterine Bleeding | 5 mg 3-5 times daily until bleeding stopped | Oral | [5] |

| Female Hypogonadism | 1 mg daily | Oral | [5] |

Signaling Pathways of Diethylstilbestrol

As a potent synthetic estrogen, Diethylstilbestrol and its esters exert their effects primarily through the estrogen receptors (ERα and ERβ). The binding of DES to these receptors initiates a cascade of genomic and non-genomic signaling events.

Genomic Signaling Pathway

The classical genomic pathway involves the binding of DES to estrogen receptors in the cytoplasm, leading to their dimerization and translocation to the nucleus. In the nucleus, the DES-ER complex binds to estrogen response elements (EREs) on the DNA, modulating the transcription of target genes.

Non-Genomic Signaling Pathway

DES can also initiate rapid, non-genomic signaling cascades by interacting with membrane-associated estrogen receptors (mERs) and G-protein coupled estrogen receptors (GPERs). These interactions can activate various downstream kinases, leading to cellular responses that do not require direct gene transcription.

References

Transgenerational Epigenetic Effects of Diethylstilbestrol Dipropionate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylstilbestrol (B1670540) (DES), a synthetic nonsteroidal estrogen, and its ester derivative, Diethylstilbestrol dipropionate (DES-DP), were prescribed to pregnant women from the 1940s to the 1970s to prevent miscarriages.[1][2] Subsequent research has revealed a dark legacy of this exposure, with developmental abnormalities and an increased risk of cancer not only in the directly exposed offspring (F1 generation) but also in subsequent, unexposed generations (F2 and F3).[1][3][4] This phenomenon of transgenerational inheritance is believed to be mediated by epigenetic modifications—heritable changes in gene expression that do not involve alterations to the underlying DNA sequence.[2]

This technical guide provides a comprehensive overview of the transgenerational epigenetic effects of DES-DP, with a focus on the core mechanisms of DNA methylation, histone modifications, and non-coding RNA alterations. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical area of endocrine disruption and developmental biology.

Core Epigenetic Mechanisms of DES-DP Action

The transgenerational effects of DES-DP are primarily attributed to its ability to disrupt the normal epigenetic programming of the germline (sperm and eggs) during embryonic development.[5][6] When a pregnant female (F0 generation) is exposed to DES-DP, the developing fetus (F1 generation) and the germ cells within that fetus (which will give rise to the F2 generation) are directly exposed.[2] For a truly transgenerational effect to be established, the phenotype must be observed in the F3 generation, which has had no direct exposure to the initial environmental insult.[2]

The primary epigenetic mechanisms implicated in DES-DP-induced transgenerational inheritance include:

-

DNA Methylation: The addition of a methyl group to a cytosine residue in DNA, typically at CpG dinucleotides, which can alter gene expression.[2] DES exposure has been shown to induce both hypermethylation (increased methylation) and hypomethylation (decreased methylation) of specific genes, leading to their inappropriate silencing or activation.[7]

-

Histone Modifications: Post-translational modifications of histone proteins, such as acetylation and methylation, can alter chromatin structure, thereby regulating the accessibility of DNA to transcription factors.[2] DES can disrupt the normal patterns of histone modifications, leading to lasting changes in gene expression.

-

Non-coding RNAs (ncRNAs): RNA molecules that are not translated into proteins but play crucial roles in gene regulation.[8] Altered expression of ncRNAs, such as microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), has been observed following DES exposure and is thought to contribute to the transgenerational inheritance of its effects.[8]

Quantitative Analysis of Transgenerational Epigenetic and Phenotypic Changes

The following tables summarize key quantitative findings from studies investigating the transgenerational effects of DES exposure in animal models.

Table 1: Transgenerational Changes in DNA Methylation

| Gene | Generation | Tissue/Cell Type | Change in Methylation | Species | Reference |

| Hoxa10 | F1 | Uterus | 8.6 to 12-fold increase in caudal portion | Mouse | [7] |

| Hoxa10 (intron) | F1 | Uterus | 100% methylation frequency in DES-exposed vs. 60% in controls (P=0.0169) | Mouse | [7] |

Table 2: Transgenerational Changes in Non-Coding RNA Expression

| Non-coding RNA | Generation | Tissue/Cell Type | Fold Change (vs. Control) | Species | Reference |

| Data not sufficiently available in a quantitative format for tabulation. |

Table 3: Transgenerational Incidence of Reproductive Tract Abnormalities

| Abnormality | Generation | Incidence in DES-exposed | Incidence in Controls | Species | Reference |

| Vaginal Septa | F1 | 38% | 0-8% (strain dependent) | Mouse | [9] |

| Uterine Adenocarcinoma | F2 Females | Increased | Not specified | Rodent | [1] |

| Proliferative Testicular Lesions | F2 Males | Increased | Not specified | Rodent | [1] |

Signaling Pathways and Experimental Workflows

Signaling Pathways Implicated in DES-DP Action

Developmental exposure to DES disrupts key signaling pathways involved in reproductive tract development. The Wnt/β-catenin and PI3K/AKT signaling pathways have been identified as being significantly altered, leading to abnormal cell differentiation and an increased risk of adenocarcinoma.[10]

Caption: Signaling pathways disrupted by DES leading to uterine adenocarcinoma.

Experimental Workflow for Animal Studies

The following diagram illustrates a typical experimental workflow for investigating the transgenerational epigenetic effects of DES-DP in a mouse model.

Caption: Workflow for transgenerational DES-DP exposure and analysis.

Detailed Experimental Protocols

Animal Models and DES-DP Exposure

-

Animal Model: Outbred CD-1 mice are frequently used.[4]

-

DES-DP Administration:

-

Prenatal Exposure: Pregnant dams (F0) are typically administered DES-DP dissolved in corn oil via subcutaneous injection. Dosages can range from 0.01 to 100 µg/kg/day on specific days of gestation (e.g., days 9-16).[11]

-

Neonatal Exposure: Pups can be treated on days 1-5 of life with DES-DP via subcutaneous injection at doses ranging from 1 to 1000 µg/kg/day.[12]

-

-

Breeding for Transgenerational Studies: F1 offspring are bred with unexposed mates to produce the F2 generation. F2 offspring are similarly bred to produce the F3 generation.

Epigenetic Analysis Methodologies

-

Genomic DNA Isolation: Extract high-quality genomic DNA from the tissue of interest (e.g., uterus, sperm).

-

Bisulfite Conversion: Treat genomic DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

-

Library Preparation: Prepare sequencing libraries from the bisulfite-converted DNA.

-

Sequencing: Perform high-throughput sequencing.

-

Data Analysis: Align reads to a reference genome and quantify methylation levels at single-base resolution. Identify differentially methylated regions (DMRs) between DES-DP exposed and control groups.

-

Chromatin Preparation: Cross-link protein-DNA complexes in fresh tissue using formaldehyde. Lyse cells and sonicate to shear chromatin into fragments.

-

Immunoprecipitation: Incubate chromatin with an antibody specific to the histone modification of interest (e.g., H3K27me3).

-

DNA Purification: Reverse cross-links and purify the immunoprecipitated DNA.

-

Library Preparation and Sequencing: Prepare sequencing libraries and perform high-throughput sequencing.

-

Data Analysis: Align reads to a reference genome to identify regions of enrichment for the specific histone modification.

-

RNA Isolation: Extract total RNA from the tissue of interest.

-

Library Preparation: Deplete ribosomal RNA and prepare sequencing libraries. For small ncRNAs like miRNAs, a size selection step is typically included.

-

Sequencing: Perform high-throughput sequencing.

-

Data Analysis: Align reads to the genome and appropriate ncRNA databases. Quantify the expression levels of different ncRNAs and identify those that are differentially expressed between DES-DP exposed and control groups.

Conclusion and Future Directions

The evidence overwhelmingly indicates that developmental exposure to this compound induces profound and heritable epigenetic changes that can lead to adverse health outcomes in subsequent generations. The primary mechanisms involve alterations in DNA methylation, histone modifications, and non-coding RNA expression, which disrupt normal developmental programming.

For researchers and drug development professionals, understanding these transgenerational epigenetic effects is critical for several reasons:

-

Risk Assessment: It highlights the need to consider the long-term, multi-generational consequences of exposure to endocrine-disrupting chemicals.

-

Biomarker Discovery: The identified epigenetic modifications could serve as biomarkers for identifying individuals at risk for DES-related health problems.

-

Therapeutic Development: A deeper understanding of the signaling pathways and epigenetic mechanisms involved may lead to the development of targeted therapies to mitigate or reverse the adverse effects of DES-DP exposure.

Future research should focus on obtaining more comprehensive and quantitative data on the transgenerational epigenetic landscape, particularly for histone modifications and non-coding RNAs. Furthermore, elucidating the precise interplay between these different epigenetic marks and their collective impact on gene regulatory networks will be crucial for a complete understanding of the heritable legacy of DES-DP.

References

- 1. Transgenerational neuroendocrine disruption of reproduction [diethylstilbestrol.co.uk]

- 2. Epigenetics and transgenerational effects of DES [diethylstilbestrol.co.uk]

- 3. Diethylstilbestrol DES Transgenerational Effects Studies [diethylstilbestrol.co.uk]

- 4. Prenatal exposure to diethylstilbestrol has long-lasting, transgenerational impacts on fertility and reproductive development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alterations in sperm DNA methylation, non-coding RNA expression, and histone retention mediate vinclozolin-induced epigenetic transgenerational inheritance of disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. heraldopenaccess.us [heraldopenaccess.us]

- 7. Hypermethylation of Homeobox A10 by in Utero Diethylstilbestrol Exposure: An Epigenetic Mechanism for Altered Developmental Programming - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Vaginal septa in mice: incidence, inheritance, and effect on reproductive, performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Developmental estrogen exposure in mice disrupts uterine epithelial cell differentiation and causes adenocarcinoma via Wnt/β-catenin and PI3K/AKT signaling | PLOS Biology [journals.plos.org]

- 11. Reduced fertility in female mice exposed transplacentally to diethylstilbestrol (DES) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Developmental Exposure to Diethylstilbestrol Alters Uterine Gene Expression That May Be Associated With Uterine Neoplasia Later in Life - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Stereoisomerism of Diethylstilbestrol Dipropionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and stereoisomerism of Diethylstilbestrol (B1670540) dipropionate, a synthetic nonsteroidal estrogen. The document details its chemical properties, isomeric forms, and generalized methodologies for its synthesis and characterization, serving as a foundational resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Diethylstilbestrol dipropionate (DESDP) is the dipropionate ester of Diethylstilbestrol (DES), a potent synthetic estrogen.[1] Historically, DES and its esters were prescribed for a variety of medical conditions, including the prevention of miscarriages and the management of menopausal symptoms. However, its use has been largely discontinued (B1498344) due to significant adverse effects, including an increased risk of cancer. Despite its decline in therapeutic use, the unique molecular structure and stereochemical properties of DESDP continue to be of interest to researchers studying estrogen receptor interactions and the design of novel endocrine-modulating agents.

This guide will delve into the intricacies of DESDP's molecular architecture, with a particular focus on the geometric isomerism that dictates its biological activity.

Molecular Structure of this compound

This compound is characterized by a central stilbene (B7821643) core, which is a hydrocarbon consisting of an ethene double bond substituted with a phenyl group on each carbon atom. In DESDP, two ethyl groups and two p-hydroxyphenyl propionate (B1217596) groups are attached to the central ethene core.

The key structural features include:

-

Chemical Formula: C₂₄H₂₈O₄[2]

-

Molecular Weight: Approximately 380.48 g/mol [2]

-

Core Structure: A trans-1,2-diethyl-1,2-diphenylethylene backbone.

-

Functional Groups: Two ester functional groups, formed from the reaction of the hydroxyl groups of diethylstilbestrol with propionic acid. These ester linkages are significant as they influence the pharmacokinetic properties of the molecule, such as its absorption and duration of action.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Molecular Structure of this compound.

Stereoisomerism of this compound

Stereoisomerism is a critical aspect of the molecular profile of this compound. The presence of a carbon-carbon double bond in the central stilbene structure gives rise to geometric isomers: a cis (Z) isomer and a trans (E) isomer.

-

trans-Diethylstilbestrol Dipropionate ((E)-DESDP): In the trans isomer, the two phenyl rings are positioned on opposite sides of the double bond. This configuration results in a more linear and sterically stable molecule. The trans isomer is the biologically active form, exhibiting high affinity for the estrogen receptor.[3]

-

cis-Diethylstilbestrol Dipropionate ((Z)-DESDP): In the cis isomer, the phenyl rings are on the same side of the double bond, leading to a more sterically hindered and less stable conformation. The cis isomer of the parent compound, Diethylstilbestrol, is known to be unstable and tends to convert to the more stable trans form.[4] This instability makes the isolation and characterization of pure cis-DESDP challenging.

The spatial arrangement of the substituent groups dramatically influences the molecule's ability to bind to the estrogen receptor, with the trans isomer's conformation being more complementary to the receptor's binding site.

Caption: Relationship between cis and trans isomers of DESDP.

Physicochemical Properties

Detailed comparative physicochemical data for the individual cis and trans isomers of this compound are not extensively available in the public literature. The data presented below primarily pertains to the commercially available and more stable trans isomer.

| Property | Value (trans-isomer) | Reference |

| Molecular Formula | C₂₄H₂₈O₄ | [2] |

| Molecular Weight | 380.48 g/mol | [2] |

| Melting Point | 104-106 °C | |

| Solubility | Practically insoluble in water; soluble in alcohol, ether, chloroform, and fatty oils. | [3] |

| Appearance | White crystalline powder |

Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis, separation, and characterization of this compound isomers. These are intended as a guide and may require optimization based on specific laboratory conditions and available instrumentation.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of Diethylstilbestrol with propionic anhydride (B1165640) or propionyl chloride.

Materials:

-

trans-Diethylstilbestrol

-

Propionic anhydride

-

Pyridine (B92270) (as a catalyst and solvent)

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Organic solvents (e.g., diethyl ether, ethyl acetate)

Procedure:

-

Dissolve trans-Diethylstilbestrol in pyridine in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add propionic anhydride to the cooled solution with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

Pour the reaction mixture into ice-cold dilute HCl to neutralize the pyridine.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Caption: Generalized workflow for the synthesis of DESDP.

Separation of Stereoisomers

The separation of cis and trans isomers of this compound can be achieved using chromatographic techniques, leveraging the differences in their polarity and spatial arrangement.

Method: High-Performance Liquid Chromatography (HPLC)

-

Column: A reversed-phase C18 column is typically suitable.

-

Mobile Phase: A mixture of acetonitrile (B52724) and water or methanol (B129727) and water in an isocratic or gradient elution mode. The optimal ratio should be determined experimentally.

-

Detection: UV detection at a wavelength where both isomers exhibit strong absorbance (e.g., around 230 nm).

-

Procedure:

-

Dissolve a sample of the isomeric mixture in the mobile phase.

-

Inject the sample onto the HPLC system.

-

The isomers will separate based on their differential interaction with the stationary phase, with the less polar isomer typically eluting first in reversed-phase chromatography.

-

Collect the fractions corresponding to each isomer.

-

Confirm the purity of the separated isomers by re-injecting them into the HPLC.

-

Characterization of Stereoisomers

The individual cis and trans isomers can be characterized using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectroscopy can be used to distinguish between the cis and trans isomers. The chemical shifts of the protons and carbons, particularly those near the double bond and the phenyl rings, will differ due to the different magnetic environments in the two isomers. The coupling constants of the vinylic protons can also provide information about the stereochemistry.

Infrared (IR) Spectroscopy:

-

IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the C=O stretch of the ester groups and the C=C stretch of the central double bond. While the IR spectra of the two isomers may be similar, subtle differences in the fingerprint region may be observed.

Mass Spectrometry (MS):

-

Mass spectrometry can be used to confirm the molecular weight of the compound. The fragmentation patterns of the two isomers may also show some differences.

Conclusion

This compound presents a compelling case study in the importance of stereochemistry in medicinal chemistry. The distinct geometric arrangements of its cis and trans isomers lead to significant differences in their biological activity, with the trans isomer being the pharmacologically active form. While detailed comparative data on the physicochemical properties of the individual isomers is limited in publicly accessible literature, this guide provides a foundational understanding of the molecular structure, stereoisomerism, and general experimental approaches for the synthesis and characterization of this important synthetic estrogen. Further research into the properties and biological interactions of the individual isomers could provide valuable insights for the design of future therapeutic agents.

References

- 1. Chromatographic separation and isolation of the enantiomers of diethylstilbestrol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C24H28O4 | CID 657220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Diethylstilbestrol | C18H20O2 | CID 448537 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Estrogenic Activity of Diethylstilbestrol Dipropionate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diethylstilbestrol (B1670540) dipropionate (DESdp) is a synthetic, nonsteroidal estrogen prodrug. Its biological activity is primarily attributable to its active metabolite, Diethylstilbestrol (DES). In in vitro systems, particularly those utilizing serum-containing media, DESdp is subject to hydrolysis by esterases, releasing the highly potent estrogen, DES. Consequently, the observed estrogenic effects in such assays are predominantly those of DES. This guide provides a comprehensive overview of the in vitro estrogenic activity of DES, the active form of DESdp, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways and workflows. Understanding that DESdp acts as a delivery form for DES is critical for the accurate design and interpretation of in vitro studies.

The Prodrug Nature of Diethylstilbestrol Dipropionate

This compound is an esterified form of Diethylstilbestrol.[1] This esterification renders the molecule less active in its native form but allows for modified pharmacokinetic properties, such as slower absorption.[1] The estrogenic activity of DESdp is realized upon the cleavage of its two propionate (B1217596) groups, a reaction catalyzed by esterase enzymes present in biological systems, including the serum components of cell culture media. This hydrolysis yields Diethylstilbestrol (DES), which is a potent agonist of estrogen receptors.[2][3]

Studies on similar esterified prodrugs of DES, such as the diphosphate (B83284) form, have shown that their ability to inhibit cancer cell growth in vitro is dependent on the presence of phosphatases in the fetal calf serum of the culture medium.[3] Furthermore, direct comparisons of DES with its phosphorylated esters have demonstrated that DES possesses a significantly higher binding affinity for the estrogen receptor.[2] This strongly supports the model that the prodrug itself has low intrinsic activity and must be converted to DES to exert its potent estrogenic effects.

Logical Relationship: DESdp to DES Conversion

The conversion of DESdp to its active form, DES, is a critical step for its biological function. This relationship can be visualized as a simple workflow.

Caption: Hydrolysis of DESdp to the active DES by serum esterases.

Quantitative Data on Estrogenic Activity (of Diethylstilbestrol)

The following tables summarize the quantitative in vitro estrogenic activity of Diethylstilbestrol (DES), the active metabolite of DESdp. These data are compiled from various studies and assays.

Table 1: Estrogen Receptor Binding Affinity of DES

| Parameter | Value | Species/System | Reference Compound | Notes |

| Relative Binding Affinity (RBA) for ERα (%) | 286 - 468 | Rodent Uterine Cytosol | Estradiol (B170435) (100%) | DES shows significantly higher binding affinity to ERα compared to the endogenous ligand, estradiol.[4][5] |

| Relative Binding Affinity (RBA) for ERβ (%) | 295 | Recombinant Human ERβ | Estradiol (100%) | DES also demonstrates very high binding affinity for ERβ.[4] |

| Binding Affinity (Ka) for ER | 0.5 - 19.1 x 10¹⁰ M⁻¹ | Mouse Uterine Cytosol | - | Demonstrates very strong and stable binding to the estrogen receptor.[6][7] |

| IC50 vs. Estradiol | 2- to 3-fold lower than Estradiol | Rat Uterine Nuclei | Estradiol | Indicates a higher affinity for the nuclear estrogen receptor than estradiol.[8] |

Table 2: In Vitro Potency of DES in Functional Assays

| Assay | Cell Line | Endpoint | EC50 / Potency | Reference Compound | Notes |

| MCF-7 Cell Proliferation (E-Screen) | MCF-7 | Cell Proliferation | 2.5 times more potent than Estradiol | Estradiol | DES is a potent inducer of proliferation in estrogen-dependent breast cancer cells.[9] |

| ERE-Luciferase Reporter Gene Assay | HeLa | Luciferase Gene Activation (ERα) | EC50: 0.18 nM | - | Highly potent activator of gene transcription via the estrogen receptor alpha.[5] |

| ERE-Luciferase Reporter Gene Assay | HeLa | Luciferase Gene Activation (ERβ) | EC50: 0.06 nM | - | Shows a preference for activating transcription via ERβ over ERα, despite similar high binding affinities for both.[5] |

| Yeast Estrogen Screen (YES) | Yeast | β-galactosidase Gene Activation | 1.1 times more potent than Estradiol | Estradiol | Demonstrates estrogenic activity in a simpler eukaryotic model system.[9] |

Signaling Pathway of Diethylstilbestrol

As a potent estrogen receptor agonist, DES activates the classical estrogen signaling pathway.[10] This pathway is central to the physiological and pathological effects of estrogens.

Caption: The classical estrogen signaling pathway activated by DES.

Experimental Protocols

Detailed methodologies for key in vitro assays used to determine estrogenic activity are provided below. These protocols are standardized for assessing estrogenic compounds like DES.

Estrogen Receptor (ER) Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with radiolabeled estradiol for binding to the estrogen receptor.

Caption: Experimental workflow for the ER competitive binding assay.

Detailed Methodology:

-

Preparation of Rat Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4). The homogenate is centrifuged at high speed (e.g., 105,000 x g) to pellet cellular debris and nuclei, yielding the cytosolic fraction containing the estrogen receptors.

-

Competitive Binding Incubation: A constant concentration of radiolabeled estradiol (e.g., [³H]-17β-estradiol) is incubated with a fixed amount of uterine cytosol protein in the presence of increasing concentrations of the unlabeled test compound (DES) or a reference compound (unlabeled estradiol).

-

Separation of Bound and Free Ligand: The incubation mixture is treated with a hydroxylapatite (HAP) slurry, which binds the receptor-ligand complexes. The HAP is then pelleted by centrifugation.

-

Washing: The pellet is washed multiple times with buffer to remove any unbound radiolabeled estradiol.

-

Quantification: The amount of radioactivity in the final pellet, corresponding to the bound [³H]-17β-estradiol, is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding of [³H]-17β-estradiol versus the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) is determined. The Relative Binding Affinity (RBA) is then calculated as: (IC50 of Estradiol / IC50 of DES) x 100.

MCF-7 Cell Proliferation Assay (E-Screen)

This assay measures the proliferative response of the estrogen-dependent human breast cancer cell line, MCF-7, to estrogenic compounds.

Caption: Experimental workflow for the MCF-7 cell proliferation assay.

Detailed Methodology:

-

Cell Culture and Plating: MCF-7 cells are cultured in a standard medium. For the assay, they are trypsinized and seeded into multi-well plates at a low density.

-

Hormone Deprivation: After cell attachment, the standard medium is replaced with an estrogen-free medium. This is typically a phenol red-free medium supplemented with serum (e.g., fetal bovine serum) that has been treated with charcoal-dextran to remove endogenous steroids. This step synchronizes the cells and makes them responsive to estrogenic stimuli.

-

Treatment: Cells are then exposed to the test compound (DES) over a range of concentrations. A positive control (e.g., 17β-estradiol) and a vehicle control are included.

-

Incubation: The cells are incubated for a period of approximately 6 days to allow for multiple cell divisions.

-

Quantification of Cell Proliferation: At the end of the incubation period, the total cell mass is quantified. A common method is the Sulforhodamine B (SRB) assay, which stains total cellular protein. The absorbance is read on a plate reader.

-

Data Analysis: A dose-response curve is generated by plotting the cell number (or absorbance) against the logarithm of the DES concentration. The EC50 (the concentration that produces 50% of the maximal proliferative response) is calculated. The Relative Proliferative Effect (RPE) can be calculated by comparing the maximal effect of DES to that of estradiol.

ERE-Luciferase Reporter Gene Assay

This assay utilizes a cell line that has been genetically engineered to produce the enzyme luciferase in response to estrogen receptor activation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Studies on the mammary tumor-inhibiting effects of diethylstilbestrol and its mono- and diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Induction of apoptosis by diethylstilbestrol in hormone-insensitive prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Diethylstilbestrol - Wikipedia [en.wikipedia.org]

- 6. Estrogenic activity in vivo and in vitro of some diethylstilbestrol metabolites and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Estrogenic activity in vivo and in vitro of some diethylstilbestrol metabolites and analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The relative binding affinity of diethylstilbestrol to uterine nuclear estrogen receptor: effect of serum and serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A comparison of the estrogenic potencies of estradiol, ethynylestradiol, diethylstilbestrol, nonylphenol and methoxychlor in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Diethylstilbestrol? [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols for Inducing Estrogen-Dependent Tumors in Rodents with Diethylstilbestrol Dipropionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylstilbestrol (B1670540) (DES), a synthetic non-steroidal estrogen, and its dipropionate ester (DES-DP), are potent agents for inducing estrogen-dependent tumors in laboratory rodents. These models are invaluable for studying the mechanisms of hormonal carcinogenesis, evaluating potential cancer therapeutics, and investigating the role of estrogen signaling in tumor development. DES and its derivatives primarily exert their carcinogenic effects by acting as potent agonists of the estrogen receptor (ER), leading to persistent estrogenic stimulation and subsequent neoplastic transformation in susceptible tissues.[1][2] This document provides detailed application notes and protocols for the use of Diethylstilbestrol Dipropionate in rodent models of estrogen-dependent cancers.

Mechanism of Action

The carcinogenic mechanism of diethylstilbestrol involves its metabolic activation to quinone intermediates that can form depurinating DNA adducts, leading to mutations that can initiate cancer.[3][4] As a potent estrogen receptor agonist, DES chronically stimulates cell proliferation in estrogen-sensitive tissues such as the mammary gland, uterus, and pituitary. This sustained proliferative signaling, mediated through both genomic and non-genomic estrogen receptor pathways, can lead to the accumulation of genetic errors and ultimately, tumor formation.

Signaling Pathway

The binding of DES to the estrogen receptor (ER) initiates a cascade of signaling events. In the classical genomic pathway, the DES-ER complex translocates to the nucleus and binds to estrogen response elements (EREs) on DNA, regulating the transcription of genes involved in cell proliferation and survival. Non-genomic pathways involve membrane-associated ERs that can rapidly activate intracellular signaling cascades, further contributing to the proliferative effects.

Data Presentation: Tumor Induction with DES/DES-DP

The following tables summarize quantitative data from studies using DES to induce tumors in rodents. While specific dose-response data for DES-DP is limited in publicly available literature, the data for DES is presented as a close surrogate due to their similar mechanisms of action. Researchers should consider the ester form (dipropionate) may influence the release kinetics and effective dose.

Table 1: Neonatal DES Administration for Uterine Adenocarcinoma in Mice

| Animal Model | Compound | Dosage | Administration Protocol | Tumor Incidence | Mean Tumor Latency | Reference |

| CD-1 Mice | DES | 1 µg/kg/day | Subcutaneous injection in corn oil for the first 5 days of life. | Dose-dependent | 18 months | [2] |

| CD-1 Mice | DES | 10 µg/kg/day | Subcutaneous injection in corn oil for the first 5 days of life. | Dose-dependent | 18 months | [2] |

| CD-1 Mice | DES | 1000 µg/kg/day | Subcutaneous injection in corn oil for the first 5 days of life. | >90% | 18 months | [2] |

| CD-1 Mice | DES | 2 µ g/pup/day | Subcutaneous injection for the first 5 days of life. | >90% | 18 months | [2] |

Table 2: Prenatal and Postnatal DES Exposure for Mammary Tumors in Rats

| Animal Model | Compound | Prenatal Dosage | Postnatal Administration | Effect | Reference |

| ACI Rats | DES | 0.8 µg (total dose) | 2.5 mg DES pellet implantation at 12 weeks old. | Significantly shortened tumor latency. | [1] |

| ACI Rats | DES | 8.0 µg (total dose) | 2.5 mg DES pellet implantation at 12 weeks old. | Significantly shortened tumor latency. | [1] |

| Sprague-Dawley Rats | DES | 1.2 µg (total dose) | Postnatal DMBA administration. | Significantly greater incidence of palpable mammary tumors and earlier onset. | [5] |

Table 3: Fetal DES Exposure and Mammary Carcinoma in Rats

| Animal Model | Compound | Dosage in Diet (ppm) | Exposure Period | Effect on Mammary Carcinomas (MCs) | Reference |

| Female Rats | DES | 0.1 | Throughout pregnancy | Increased incidence and number of MCs at an earlier period. | [6] |

| Female Rats | DES | 0.1 | From day 13 of pregnancy | Increased incidence and number of MCs at an earlier period. | [6] |

| Female Rats | DES | 1 | From day 13 of pregnancy | Increased incidence and number of MCs at an earlier period. | [6] |

Experimental Protocols

Experimental Workflow

The general workflow for inducing estrogen-dependent tumors using DES-DP involves animal model selection, preparation and administration of the compound, regular monitoring for tumor development, and subsequent analysis.

Protocol 1: Subcutaneous Injection of this compound for Mammary Tumor Induction in Rats

This protocol is a general guideline based on established methods for administering lipophilic compounds to rodents. Specific dosages of DES-DP should be determined based on pilot studies or literature reporting on DES, with adjustments for the dipropionate ester.

Materials:

-

This compound (DES-DP) powder

-

Sterile sesame oil or corn oil (vehicle)

-

Sterile glass vials

-

Vortex mixer and sonicator

-

Sterile syringes (1 mL) and needles (25-27 gauge)

-

Female Sprague-Dawley or ACI rats (e.g., 50-60 days old)

-

70% ethanol (B145695) for disinfection

-

Animal scale

-

Calipers for tumor measurement

Procedure:

-

Preparation of DES-DP Solution:

-

Under sterile conditions, weigh the desired amount of DES-DP powder.

-

In a sterile glass vial, dissolve the DES-DP in the appropriate volume of sterile sesame oil or corn oil to achieve the target concentration.

-

Vortex and/or sonicate the mixture until the DES-DP is completely dissolved. Protect the solution from light.

-

-

Animal Preparation:

-

Acclimatize the rats to the housing conditions for at least one week prior to the start of the experiment.

-

Weigh each rat to determine the correct injection volume based on its body weight.

-

-

Subcutaneous Injection:

-

Gently restrain the rat.

-

Disinfect the injection site (typically the dorsal scapular region) with 70% ethanol.

-

Create a tent of skin at the injection site.

-

Insert the needle at the base of the tent into the subcutaneous space.

-

Aspirate briefly to ensure a blood vessel has not been entered.

-

Inject the DES-DP solution slowly.

-

Withdraw the needle and apply gentle pressure to the injection site.

-

-

Dosing Regimen:

-

The dosing frequency can range from daily to weekly injections. This should be determined based on the desired level of estrogenic stimulation and the half-life of DES-DP in the chosen vehicle.

-

-

Monitoring:

-

Palpate the mammary regions of each rat at least once a week to detect the appearance of tumors.

-

Record the date of the first palpable tumor to determine latency.

-

Measure tumor dimensions with calipers to calculate tumor volume.

-

Monitor the body weight and general health of the animals regularly.

-